molecular formula C16H18ClN3O3S B5988201 N-(3-chloro-2-methylphenyl)-2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(3-chloro-2-methylphenyl)-2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B5988201
M. Wt: 367.9 g/mol
InChI Key: XEJNYXBBTCMMHF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated aromatic ring, a pyrimidine ring, and a thioacetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Thioacetamide Group: The thioacetamide group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated acetamide.

    Attachment of the Chlorinated Aromatic Ring: The final step involves coupling the chlorinated aromatic ring with the pyrimidine-thioacetamide intermediate through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of a chlorinated aromatic ring, a pyrimidine ring, and a thioacetamide group sets this compound apart from other compounds. This unique structure contributes to its distinct chemical reactivity and potential applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-9-12(17)4-3-5-13(9)19-14(22)8-24-16-18-10(2)11(6-7-21)15(23)20-16/h3-5,21H,6-8H2,1-2H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNYXBBTCMMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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